Trypsinogen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le trypsinogène est la forme précurseur (zymogène) de la trypsine, une enzyme digestive. Il est produit par le pancréas et se trouve dans le suc pancréatique, avec d'autres enzymes telles que l'amylase, la lipase et le chymotrypsinogène. Le trypsinogène est clivé en sa forme active, la trypsine, par l'entéropeptidase, qui se trouve dans la muqueuse intestinale . Une fois activée, la trypsine peut cliver plus de trypsinogène en trypsine, un processus appelé autoactivation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le trypsinogène est synthétisé dans le pancréas sous forme d'une seule chaîne polypeptidique de 229 acides aminés, reliée par six ponts disulfures . Le proenzyme n'est activé qu'après son arrivée dans la lumière de l'intestin grêle. L'entérokinase active le trypsinogène pancréatique en trypsine en hydrolysant un hexapeptide de l'extrémité NH2 .

Méthodes de production industrielle

En milieu industriel, le trypsinogène peut être préparé à l'aide de la technologie de l'ADN recombinant. Cela implique l'insertion du gène codant pour le trypsinogène dans un système d'expression adapté, comme Escherichia coli ou la levure, afin de produire la protéine en grande quantité. La protéine est ensuite purifiée à l'aide de techniques telles que la chromatographie d'affinité .

Analyse Des Réactions Chimiques

Types de réactions

Le trypsinogène subit plusieurs types de réactions, principalement impliquant son activation en trypsine. Cette activation peut se produire par:

Clivage protéolytique : L'entéropeptidase clive la liaison peptidique du trypsinogène après le résidu 15, qui est une lysine.

Autoactivation : La trypsine peut cliver d'autres molécules de trypsinogène, ce qui conduit à une cascade d'activation.

Réactifs et conditions courants

Entéropeptidase : Utilisée pour l'activation initiale du trypsinogène.

Ions calcium : Stabilisent la structure de la trypsine et renforcent son activité.

Principaux produits formés

Applications de la recherche scientifique

Chimie

Le trypsinogène et sa forme active, la trypsine, sont largement utilisés en protéomique pour la digestion et l'analyse des protéines. La spécificité de l'enzyme pour le clivage des liaisons peptidiques la rend précieuse pour l'identification des protéines par spectrométrie de masse .

Biologie

En recherche biologique, la trypsine est utilisée pour dissocier les cellules adhérentes des boîtes de culture, facilitant le passage des cellules et l'analyse .

Médecine

Les taux de trypsinogène sont mesurés dans les diagnostics médicaux pour évaluer la fonction pancréatique. Des taux anormaux peuvent indiquer des affections telles que la pancréatite ou la mucoviscidose .

Industrie

Dans l'industrie alimentaire, la trypsine est utilisée pour hydrolyser les protéines dans la production d'hydrolysats de protéines, qui sont utilisés comme exhausteurs de goût .

Mécanisme d'action

Le trypsinogène est activé par l'entéropeptidase, qui clive une liaison peptidique spécifique, ce qui entraîne un changement conformationnel qui active l'enzyme. Le nouveau résidu N-terminal s'insère dans une fente, formant une paire ionique avec l'aspartate près de la sérine du site actif, complétant le trou d'oxy-anion et activant la protéine . La trypsine clive ensuite les liaisons peptidiques du côté carboxyle des acides aminés basiques, facilitant la digestion des protéines .

Applications De Recherche Scientifique

Chemistry

Trypsinogen and its active form, trypsin, are widely used in proteomics for protein digestion and analysis. The enzyme’s specificity for cleaving peptide bonds makes it invaluable for mass spectrometry-based protein identification .

Biology

In biological research, trypsin is used to dissociate adherent cells from culture dishes, facilitating cell passage and analysis .

Medicine

This compound levels are measured in medical diagnostics to assess pancreatic function. Abnormal levels can indicate conditions like pancreatitis or cystic fibrosis .

Industry

In the food industry, trypsin is used to hydrolyze proteins in the production of protein hydrolysates, which are used as flavor enhancers .

Mécanisme D'action

Trypsinogen is activated by enteropeptidase, which cleaves a specific peptide bond, resulting in a conformational change that activates the enzyme. The newly formed N-terminal residue inserts into a cleft, forming an ion pair with aspartate near the active site serine, completing the oxyanion hole and activating the protein . Trypsin then cleaves peptide bonds on the carboxyl side of basic amino acids, facilitating protein digestion .

Comparaison Avec Des Composés Similaires

Composés similaires

Chymotrypsinogène : Un autre zymogène produit par le pancréas, activé en chymotrypsine par la trypsine.

Proélastase : Activé en élastase, qui décompose l'élastine et d'autres protéines.

Unicité

Le trypsinogène est unique en sa capacité à s'autoactiver, créant une cascade d'activation qui amplifie sa fonction digestive. Cette propriété n'est pas partagée par tous les zymogènes, ce qui rend le trypsinogène particulièrement efficace dans la digestion des protéines .

Propriétés

Numéro CAS |

9002-08-8 |

|---|---|

Formule moléculaire |

C39H55N9O17 |

Poids moléculaire |

921.9 g/mol |

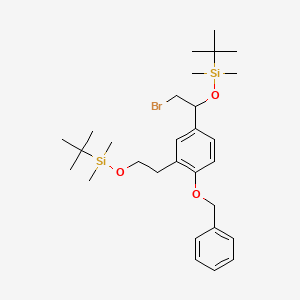

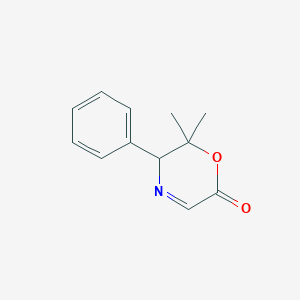

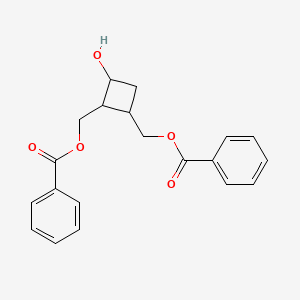

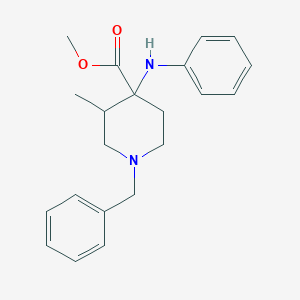

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C39H55N9O17/c1-19(41)38(63)48-13-7-11-27(48)37(62)47-22(14-20-8-3-2-4-9-20)32(57)43-24(16-29(51)52)34(59)45-26(18-31(55)56)36(61)46-25(17-30(53)54)35(60)44-23(15-28(49)50)33(58)42-21(39(64)65)10-5-6-12-40/h2-4,8-9,19,21-27H,5-7,10-18,40-41H2,1H3,(H,42,58)(H,43,57)(H,44,60)(H,45,59)(H,46,61)(H,47,62)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,64,65)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

Clé InChI |

NDIORHLFYZGYPG-FNRPHRCSSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES canonique |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)

![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)

![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)